Enhanced Calculated Lipophilicity (XLogP3-AA) Relative to N1-H and N1-Methyl Analogs
The target compound records a computed XLogP3‑AA of 1.1, compared with 0.8 for both ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (N1‑H analog) and ethyl 1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (N1‑methyl analog) [1][2]. The ΔlogP of +0.3 indicates a measurable increase in lipophilicity attributable to the N1‑ethyl group, which may enhance passive membrane permeability while remaining within favorable drug‑like space.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.1 |
| Comparator Or Baseline | N1‑H analog XLogP3‑AA = 0.8; N1‑methyl analog XLogP3‑AA = 0.8 |
| Quantified Difference | Δ XLogP3-AA = +0.3 (target vs. N1-H analog); Δ XLogP3-AA = +0.3 (target vs. N1-methyl analog) |
| Conditions | PubChem computed descriptors using XLogP3 3.0 algorithm (2021 release) |
Why This Matters
A logP increase of 0.3 units can translate to a measurable improvement in passive transcellular permeability, a critical determinant of oral bioavailability and cell-based assay performance.
- [1] PubChem Compound Summary for CID 49807414, Ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate. XLogP3‑AA = 1.1. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 47140941 (N1‑H analog, XLogP3‑AA = 0.8) and CID 49807409 (N1‑methyl analog, XLogP3‑AA = 0.8). National Center for Biotechnology Information (2026). View Source
